molecular formula C16H15NO4S B13892243 4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid

4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid

Cat. No.: B13892243
M. Wt: 317.4 g/mol
InChI Key: PYQGDXZNKRVPQR-UHFFFAOYSA-N
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Description

4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid is an organic compound with a complex structure that includes an amino group, an ethoxycarbonyl group, and a sulfanylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid involves its interaction with molecular targets, such as enzymes. For instance, it can bind to the active site of metallo-β-lactamases, inhibiting their activity and thereby preventing the breakdown of β-lactam antibiotics. This interaction is facilitated by the compound’s ability to coordinate with metal ions in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid is unique due to the presence of both the amino and ethoxycarbonyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where these functional groups can enhance binding affinity and specificity to biological targets .

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

4-(4-amino-2-ethoxycarbonylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C16H15NO4S/c1-2-21-16(20)13-9-11(17)5-8-14(13)22-12-6-3-10(4-7-12)15(18)19/h3-9H,2,17H2,1H3,(H,18,19)

InChI Key

PYQGDXZNKRVPQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)SC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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